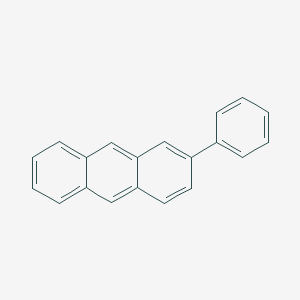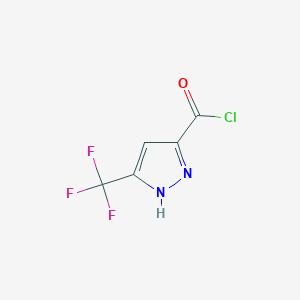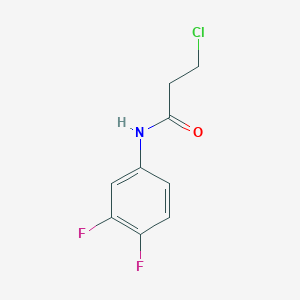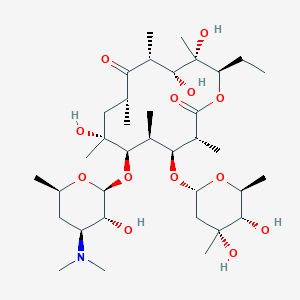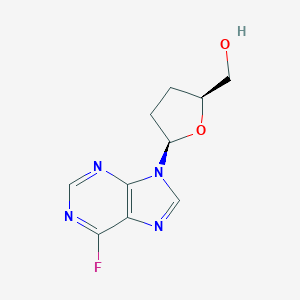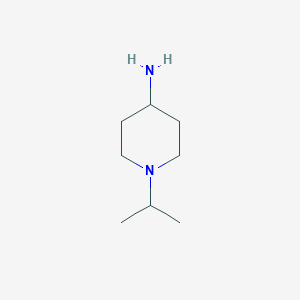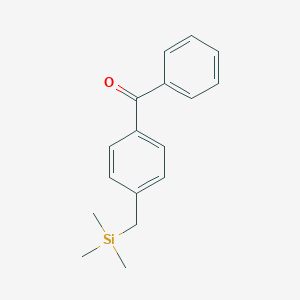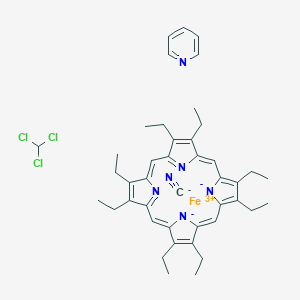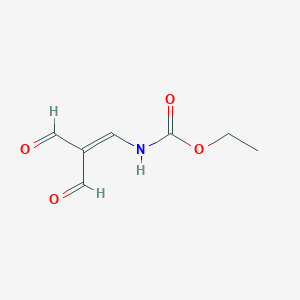
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate, also known as ethyl ferulate, is a natural compound found in various plants and is widely used in scientific research due to its potential therapeutic properties. Ethyl ferulate is a derivative of ferulic acid, which is a well-known antioxidant and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in various cell types. It also has the ability to modulate the expression of genes involved in inflammation and cell proliferation.
Wirkmechanismus
The mechanism of action of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is not fully understood, but it is believed to act through multiple pathways. One of the main mechanisms is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and cell survival. Ethyl ferulate has been shown to inhibit the activation of NF-κB and its downstream targets, including cytokines and chemokines.
Biochemische Und Physiologische Effekte
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. Ethyl ferulate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized in large quantities and is stable under normal storage conditions. However, one of the limitations of using Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is its low solubility in water, which can affect its bioavailability in some experimental systems.
Zukünftige Richtungen
There are several future directions for the study of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate. One area of research is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects in different disease models, such as cardiovascular disease and neurodegenerative diseases. Furthermore, the molecular mechanisms of Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate need to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate ferulate is a natural compound with potential therapeutic properties that has been extensively studied in scientific research. It possesses antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. Ethyl ferulate can be easily synthesized and has low toxicity, making it an attractive candidate for further research. However, its low solubility in water is a limitation, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Ethyl ferulate is synthesized by the reaction of ferulic acid with ethanolamine in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be increased by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
135305-08-7 |
|---|---|
Produktname |
Ethyl (2-formyl-3-oxo-1-propen-1-yl)carbamate |
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
ethyl (NE)-N-[(E)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)8-3-6(4-9)5-10/h3-5,9H,2H2,1H3/b6-4+,8-3+ |
InChI-Schlüssel |
XLAOEFBWFNPTDI-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)NC=C(C=O)C=O |
SMILES |
CCOC(=O)N=CC(=CO)C=O |
Kanonische SMILES |
CCOC(=O)NC=C(C=O)C=O |
Synonyme |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



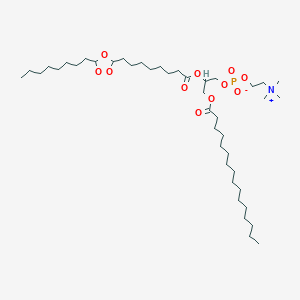
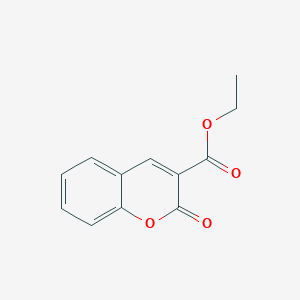
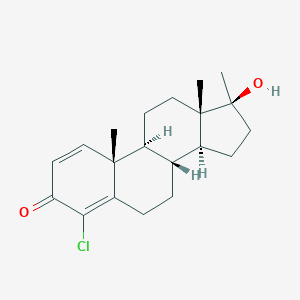
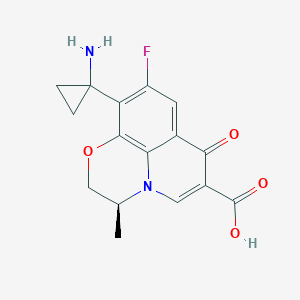
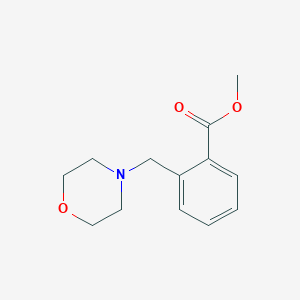
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
